ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE
Description
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE is a thiophene-based carboxylate ester with a complex substitution pattern. Its structure features:
- A thiophene ring substituted at the 3-position with a carboxylate ester group.
- A 4-methyl group and a 2-{[2-(2-methylphenoxy)acetyl]amino} substituent, introducing steric bulk and aromatic interactions.
Properties
IUPAC Name |
ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-4-30-24(29)20-16(3)21(22(28)25-17-11-6-5-7-12-17)32-23(20)26-19(27)14-31-18-13-9-8-10-15(18)2/h8-10,13,17H,4-7,11-12,14H2,1-3H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCLQVYMOWMZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)COC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the cyclohexylamino group, and the attachment of the phenoxyacetyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating specific conditions.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use. The exact pathways and targets involved would depend on the specific application being studied.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : Thiophene derivatives (e.g., ) generally exhibit better solubility and metabolic stability compared to thiazole or thiadiazole analogs due to reduced ring strain and electronic effects.
- Substituent Impact: The 2-(2-methylphenoxy)acetyl group in the target compound may enhance aromatic stacking interactions compared to chlorophenyl () or bromophenyl () groups.
Computational Similarity and Bioactivity Predictions
- Tanimoto and Dice Metrics: Computational studies suggest that compounds with ≥70% similarity in MACCS or Morgan fingerprints (via Tanimoto/Dice indexes) often share bioactivity . The target compound’s cyclohexyl and phenoxy groups may reduce similarity to simpler thiophene carboxylates (e.g., ), but its core structure aligns with anti-inflammatory agents.
- Fragmentation Tree Alignment: Mass spectral fragmentation patterns (e.g., via FT-BLAST) could link it to thiophene derivatives with known bioactivity, though direct data is unavailable .
Bioactivity Correlation
- Antioxidant/Anti-inflammatory Potential: Ethyl thiophene carboxylates with electron-withdrawing substituents (e.g., cyano, acyl groups) show significant antioxidant activity (IC50: 10–50 µM in DPPH assays) .
- Target Specificity: Hierarchical clustering of bioactivity profiles (e.g., NCI-60 data) indicates that structural analogs with phenoxy/acetyl amino groups often target kinases or inflammatory mediators like COX-2 .
Data Tables
Table 1: Physicochemical Properties of Comparable Compounds
Notes
- Limitations : Direct experimental data (e.g., synthesis, bioassays) for the target compound is absent in the provided evidence; comparisons rely on structural analogs and computational predictions.
- Safety: Phenoxy and acetyl amino groups may confer irritant properties, as seen in related thiazoles .
- Research Gaps : Further studies using QSPR models () or bioactivity profiling () are needed to validate predicted properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
